molecular formula C11H15ClN2O2 B12960558 (2S)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride

(2S)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B12960558
M. Wt: 242.70 g/mol
InChI Key: NWHBCDDPVQWYCX-MERQFXBCSA-N
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Description

(2S)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a pyridin-2-ylmethyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyridin-2-ylmethyl halide under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid: The free base form of the compound.

    (2S)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;methanesulfonate: A different salt form with potentially different solubility and stability properties.

Uniqueness

(2S)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

(2S)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H14N2O2.ClH/c14-10(15)11(5-3-7-13-11)8-9-4-1-2-6-12-9;/h1-2,4,6,13H,3,5,7-8H2,(H,14,15);1H/t11-;/m0./s1

InChI Key

NWHBCDDPVQWYCX-MERQFXBCSA-N

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=CC=N2)C(=O)O.Cl

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=N2)C(=O)O.Cl

Origin of Product

United States

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